molecular formula C9H5BrFN B1287374 8-Bromo-6-fluoroquinoline CAS No. 22960-18-5

8-Bromo-6-fluoroquinoline

Cat. No.: B1287374
CAS No.: 22960-18-5
M. Wt: 226.04 g/mol
InChI Key: DOINWPRJXLNEBB-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoroquinoline is an organic compound with the chemical formula C9H6BrFN. It is a heterocyclic compound containing both a bromine atom and a fluorine atom. This compound is a useful building block for the synthesis of other compounds, and it has been used in a variety of scientific research applications.

Scientific Research Applications

1. Synthesis and Functionalization

8-Bromo-6-fluoroquinoline serves as a versatile building block in chemical synthesis. It can be transformed into various carboxylic acids and other functionalized derivatives, which are useful in different synthetic routes. This adaptability is highlighted in the synthesis of 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids, with excellent yields achieved throughout the process (Ondi, Volle, & Schlosser, 2005).

2. Biological Activities

This compound derivatives have been explored for their biological activities. For instance, compounds synthesized from 2-bromo-4-fluoroaniline have demonstrated significant antibacterial activity against various pathogenic bacterial and fungal strains. This showcases the potential of these compounds in antimicrobial drug discovery (Abdel‐Wadood et al., 2014).

3. Antimicrobial Drug Synthesis

The derivatives of this compound are key building blocks in synthesizing antibiotics. A scalable synthesis route has been developed for 4-bromo-3-fluoro-6-methoxyquinoline and its iodine analog, showcasing their importance in the development of new antimicrobial drugs (Flagstad et al., 2014).

4. Photolabile Protecting Group

This compound derivatives have been used as photolabile protecting groups. For example, 8-bromo-7-hydroxyquinoline (BHQ) is highly efficient and sensitive to multiphoton-induced photolysis, making it useful for biological applications requiring controlled release of protected molecules upon light exposure (Fedoryak & Dore, 2002).

5. Pharmaceutical and Chemical Research

These compounds are vital intermediates in pharmaceutical and chemical research. For instance, the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline demonstrates the importance of such intermediates in drug discovery and chemical synthesis processes (Nishimura & Saitoh, 2016).

Safety and Hazards

The safety data sheet for 6-Bromo-8-fluoroquinoline indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

8-bromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOINWPRJXLNEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611834
Record name 8-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22960-18-5
Record name 8-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 7.0 g of 2-bromo-4-fluoro-aniline, 7.0 g of glycerol and 13.0 g of m-nitrobenzene sulfonic acid sodium salt, 20 ml of 70% sulfuric acid was added drop by drop. The reaction temperature was raised to 150° C. for 4 hr. The mixture was cooled, poured on water neutralized with NaOH and the formed precipitate was filtered to yield 34.7 g of 6-fluoro-8-bromo-quinoline. MS (ES) m/z (relative intensity): 227 (M++H, 100).
Quantity
7 g
Type
reactant
Reaction Step One
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-4-fluoroaniline (commercially available, 7.0 g), glycerol (7.0 g) and m-nitrobenzene sulfonic acid sodium salt (13.0 g) was added 20 ml of 70% sulfuric acid dropwise. The reaction temperature was raised to 150° C. for 4 hr. The mixture then was cooled to room temperature, poured on ice water and filtered through celite. The filtrate was neutralized with NaOH and the resulting precipitate was collected by vacuum filtration to yield 3.47 g of the title compound as a light yellow solid; MP=75-78° C.; MS (ES) m/z (relative intensity): 227 (M+H)+ (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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